molecular formula C10H20O3 B599918 p-Menthane-1,3,8-triol CAS No. 155348-06-4

p-Menthane-1,3,8-triol

Cat. No.: B599918
CAS No.: 155348-06-4
M. Wt: 188.267
InChI Key: JRNAYJOJYCECDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mechanism of Action

Target of Action

p-Menthane-1,3,8-triol is a natural insect repellent derived from the leaves of the lemon eucalyptus plant . Its primary targets are a variety of insects, including mosquitoes, ticks, and other biting insects .

Mode of Action

The mechanism of action of this compound as an insect repellent lies in its strong odor and chemical composition . It has a distinctive smell that insects find unpleasant, acting as a deterrent . When applied to the skin or clothing, it creates a barrier that insects are inclined to avoid . Furthermore, it has been found to interfere with the sensory receptors of insects, disrupting their ability to locate and target potential hosts .

Biochemical Pathways

The biosynthesis of this compound in the genus Mentha occurs exclusively in specialized anatomical structures called glandular trichomes . Specifically, the pathway is expressed in secretory cells, which form an eight-celled disk within glandular trichomes .

Pharmacokinetics

It is generally considered safe for human use, and excessive use may cause skin allergic reactions . The dosage should be appropriately controlled, and the frequency of use should be adjusted according to individual circumstances .

Result of Action

This compound has antimicrobial, analgesic, and anti-inflammatory effects . It can be used in toothpaste, mouthwash, chewing gum, mouth spray, and other products to provide a cooling sensation and fresh breath .

Action Environment

The action of this compound can be influenced by environmental factors. For example, it is more effective in repelling insects when applied to the skin or clothing . .

Preparation Methods

Synthetic Routes and Reaction Conditions

There are two primary synthetic routes for preparing p-Menthane-1,3,8-triol:

Industrial Production Methods

Industrial production of this compound typically involves the catalytic hydrogenation of p-menthane derivatives under controlled conditions. This process ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

p-Menthane-1,3,8-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

p-Menthane-1,3,8-triol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

p-Menthane-1,3,8-triol is unique due to its specific hydroxyl group arrangement, which imparts distinct antimicrobial, analgesic, and anti-inflammatory properties. This makes it particularly valuable in both medical and consumer product applications .

Properties

IUPAC Name

4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-9(2,12)7-4-5-10(3,13)6-8(7)11/h7-8,11-13H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNAYJOJYCECDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C(C1)O)C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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